Isofenphos-d7
Description
Properties
Molecular Formula |
C₁₅H₁₇D₇NO₄PS |
|---|---|
Molecular Weight |
352.44 |
Synonyms |
isopropyl Ester O-Ester With O-Ethyl Isopropyl-d7-phosphoramidothioate Salicylic Acid; Isopropyl-d7-Phosphoramidothioic Acid O-Ethyl Ester O-Ester With Isopropyl Salicylate; Amaze-d7; BAY 92114-d7; Bayer 92114-d7; Isophenphos-d7; Oftanol-d7; Pryfon 6 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation Methodologies for Isofenphos D7
Approaches to Deuterium (B1214612) Labeling in Organophosphorus Compounds
The introduction of deuterium into complex organic molecules like organophosphorus compounds can be achieved through two primary strategies: building the molecule from isotopically enriched precursors or introducing deuterium into the fully formed molecule via a post-synthetic modification. The choice of strategy depends on the availability of labeled starting materials, the desired position of the labels, and the chemical stability of the target molecule.
Precursor-based deuteration is often the most direct and reliable method for producing specifically labeled compounds with high isotopic enrichment. This "bottom-up" approach involves incorporating the deuterium label at an early stage of the synthesis by using a starting material that is already isotopically enriched.
For Isofenphos-d7, where the deuterium labels are located on the N-isopropyl group, the most logical and efficient synthetic route involves the use of deuterated isopropylamine (B41738) (isopropyl-d7-amine, (CD₃)₂CDNH₂). The general synthesis of Isofenphos (B1672234) proceeds through the reaction of an activated phosphonic intermediate with the corresponding amine. wikipedia.orgwikipedia.org By substituting standard isopropylamine with its deuterated counterpart, the d7-label is incorporated directly and specifically into the desired position on the Isofenphos backbone.
A plausible synthetic pathway is outlined below:
Formation of O-Ethyl Isopropylphosphoramidochloridothioate: This key intermediate is formed from precursor molecules.
Coupling with Isopropyl Salicylate (B1505791): The chloridothioate intermediate is then reacted with isopropyl salicylate in the presence of a base to form the final Isofenphos molecule.
Incorporation of the Deuterated Moiety: To synthesize this compound, isopropylamine-d7 is used in the final step in place of unlabeled isopropylamine. wikipedia.org
This precursor-based method ensures that the deuterium atoms are stably bonded to carbon atoms and are not susceptible to back-exchange under typical environmental or analytical conditions. It provides excellent control over the labeling position and generally results in a high degree of isotopic enrichment, limited primarily by the purity of the deuterated starting material.
Post-synthetic deuteration involves introducing deuterium into a pre-existing, unlabeled molecule. This is often achieved through hydrogen-deuterium exchange (HDX) reactions, which replace hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). wikipedia.org These reactions can be catalyzed by acids, bases, or transition metals. nih.gov
While potentially useful for some molecules, this approach presents significant challenges for the specific labeling of Isofenphos at the N-isopropyl group:
Lack of Selectivity: Isofenphos possesses multiple C-H bonds, including those on the aromatic ring, the ethoxy group, and the salicylic (B10762653) acid isopropyl ester group. Achieving selective deuteration only at the N-isopropyl position would be difficult. Metal-catalyzed HDX, for example, often targets C-H bonds adjacent to heteroatoms or on aromatic rings, which could lead to a mixture of partially deuterated products. nih.gov
Harsh Reaction Conditions: The conditions required to activate the relatively unreactive C-H bonds of an alkyl group can be harsh (e.g., high temperatures, strong acids/bases), potentially leading to the degradation of the organophosphate ester linkages in the Isofenphos molecule. wikipedia.org
Equilibrium and Back-Exchange: HDX reactions are typically equilibrium processes. wikipedia.org Achieving high levels of deuterium incorporation requires a large excess of the deuterium source and conditions that strongly favor the forward reaction.
Given these challenges, post-synthetic deuteration is generally considered a less practical or efficient route for producing site-specifically labeled this compound compared to the precursor-based synthesis.
Spectroscopic and Chromatographic Characterization of this compound
Following synthesis, the resulting this compound must be rigorously characterized to confirm its identity, chemical purity, isotopic enrichment, and the specific location of the deuterium labels. This comprehensive analysis is essential for its validation as a certified reference material or internal standard.
Mass spectrometry (MS) is the primary technique for verifying the successful incorporation of deuterium and quantifying the isotopic enrichment of the final product. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose. researchgate.netalmacgroup.com
The analysis relies on the mass difference between hydrogen (¹H) and deuterium (²H). The incorporation of seven deuterium atoms in place of seven hydrogen atoms increases the monoisotopic mass of the molecule by approximately 7.044 Da.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Isofenphos | C₁₅H₂₄NO₄PS | 345.1164 |
| This compound | C₁₅H₁₇D₇NO₄PS | 352.1604 |
The isotopic enrichment is determined by examining the distribution of isotopologues in the mass spectrum. nih.govalmacgroup.com A perfectly labeled this compound sample with 100% enrichment would show a single molecular ion peak at the expected m/z for the d7 species. In practice, syntheses yield a distribution of isotopologues (d0, d1, d2, etc.) due to the presence of incompletely deuterated precursors. By measuring the relative intensities of these peaks, the isotopic purity can be calculated, which is the percentage of molecules that contain the desired number of deuterium atoms (in this case, seven).
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the deuterium labels and providing an independent measure of isotopic enrichment. sigmaaldrich.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Isofenphos, the N-isopropyl group would exhibit characteristic signals (a multiplet for the CH and a doublet for the two CH₃ groups). chemicalbook.com For this compound, these signals should be almost entirely absent, as the protons have been replaced by deuterium. The disappearance of these specific signals provides strong evidence that the deuteration occurred at the intended N-isopropyl position.
²H NMR (Deuterium NMR): A ²H NMR experiment directly observes the deuterium nuclei. A spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms. sigmaaldrich.com This provides unambiguous confirmation of the labeling site.
Quantitative NMR (qNMR): By comparing the integration of the residual proton signals in the labeled region to the integrals of other, unlabeled protons within the molecule (e.g., aromatic protons), qNMR can be used to accurately calculate the degree of deuteration at that specific site. nih.govrug.nl
The following table presents hypothetical ¹H NMR data to illustrate the expected spectral changes.
| Assignment (Unlabeled Isofenphos) | Hypothetical Chemical Shift (ppm) | Expected Observation in this compound Spectrum |
| Aromatic Protons | 7.0 - 8.0 | Signals remain |
| Salicylate -CH(CH₃)₂ | 5.1 - 5.3 | Signal remains |
| Ethoxy -OCH₂CH₃ | 4.1 - 4.3 | Signal remains |
| N-CH(CD₃)₂ | 3.4 - 3.6 | Signal absent or significantly reduced |
| Ethoxy -OCH₂CH₃ | 1.3 - 1.5 | Signal remains |
| Salicylate -CH(CH₃)₂ | 1.2 - 1.4 | Signal remains |
| N-CH(CD₃)₂ | 1.1 - 1.3 | Signal absent or significantly reduced |
Chromatographic Purity Assessment for Reference Standard Applications
For this compound to be used as an internal standard, its chemical purity must be high, meaning it should be free from other chemical compounds, including synthetic byproducts or unlabeled Isofenphos. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques used to assess chemical purity. nih.govresearchgate.net
It is noteworthy that deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated analogues. nih.govresearchgate.net This phenomenon, known as the chromatographic isotope effect, is due to minor differences in polarity and molecular interactions caused by the C-D bond being slightly shorter and stronger than the C-H bond. While often minimal, this effect must be considered when developing analytical methods.
Advanced Analytical Methodologies Employing Isofenphos D7 As an Internal Standard
Principles of Stable Isotope Internal Standard Quantification in Mass Spectrometry
The fundamental principle of stable isotope dilution (SID) analysis is the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. scioninstruments.commusechem.com The SIL internal standard is chemically identical to the native analyte, ensuring it behaves similarly throughout sample preparation and analysis. musechem.comamazonaws.com However, it is distinguishable by the mass spectrometer due to its higher mass. musechem.comamazonaws.com By measuring the ratio of the native analyte to the SIL internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost or the instrument response fluctuates. longdom.org This technique is considered the "gold standard" for quantitative mass spectrometry. ijpba.info
Mitigation of Matrix Effects and Ion Suppression/Enhancement
Matrix effects are a major source of error in quantitative analysis using mass spectrometry, particularly with techniques like electrospray ionization (ESI). longdom.orgchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to an unpredictable decrease (ion suppression) or increase (ion enhancement) in the signal. longdom.orgchromatographyonline.comchromatographyonline.com
Because Isofenphos-d7 is structurally identical to Isofenphos (B1672234), it has the same physicochemical properties, including retention time in chromatography and ionization efficiency. amazonaws.comchromatographyonline.com Consequently, both compounds co-elute and experience the same degree of ion suppression or enhancement from the matrix components. longdom.orgwaters.com While the absolute signal intensity of both the analyte and the internal standard may vary, their ratio remains consistent, allowing for the reliable correction of matrix-related signal fluctuations. longdom.org The use of a SIL internal standard like this compound is the most effective way to compensate for these matrix effects, ensuring the accuracy of the quantitative results. chromatographyonline.comwaters.com
Correction for Sample Preparation and Recovery Variability
The process of extracting and purifying an analyte from a complex matrix can be subject to variability. Steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can result in incomplete and inconsistent recovery of the analyte. scioninstruments.com
By adding this compound to the sample before any preparation steps, it experiences the same potential losses as the native Isofenphos. waters.comscispace.com Any variability in extraction efficiency, sample transfer, or derivatization will affect both the analyte and the internal standard equally. scioninstruments.com Therefore, the ratio of their measured signals accurately reflects the original concentration of Isofenphos in the sample, effectively correcting for procedural inconsistencies and ensuring high precision and accuracy in the final measurement. nih.govnih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pesticides in various samples due to its high sensitivity and selectivity. free.frnih.govresearchgate.net In these applications, this compound is an invaluable internal standard for the accurate quantification of Isofenphos and its related metabolites. The technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, which allows for the detection of analytes at very low concentrations, even in complex mixtures. nih.govmdpi.com
Development of Enantioselective LC-MS/MS Methods for Isofenphos and its Metabolites
Isofenphos is a chiral pesticide, meaning it exists as two enantiomers (mirror-image isomers) which can exhibit different biological activities and degradation rates in the environment. nih.govnih.gov Therefore, it is crucial to analyze these enantiomers separately. Enantioselective LC-MS/MS methods have been developed to separate and quantify the individual enantiomers of isofenphos-methyl (B51689), a related compound. nih.govnih.govresearchgate.net
These methods typically employ a chiral stationary phase (CSP) in the HPLC column to achieve separation. nih.gov In such studies, the use of an isotopic internal standard like this compound is critical for accurate quantification. Since the internal standard would be added as a racemic mixture, it can be used to quantify both the (R)- and (S)-enantiomers, correcting for any variations in extraction and instrument response for each. Research has shown that the degradation of isofenphos-methyl enantiomers can be stereoselective and differs between various vegetables, highlighting the importance of such analytical methods for accurate risk assessment. nih.gov
Method Optimization for Diverse Environmental and Biological Matrices
Analyzing Isofenphos in diverse matrices such as soil, water, food products, blood, and urine requires tailored method optimization to handle the specific challenges each matrix presents. researchgate.netresearchgate.netnih.govnih.gov The primary goal of optimization is to effectively extract the analyte while minimizing matrix interferences. chromatographyonline.com this compound plays a central role in the validation of these optimized methods by ensuring accuracy and precision. researchgate.netnih.gov
Common extraction techniques include solid-phase extraction (SPE) for water samples and the QuEChERS method for solid samples like soil and food. researchgate.netnih.gov Chromatographic conditions, such as the mobile phase composition, gradient, and flow rate, are optimized to achieve good separation of Isofenphos from matrix components. longdom.org The use of this compound allows researchers to assess the efficiency of different extraction and cleanup strategies and to correct for matrix effects that can vary significantly between sample types, from wastewater to honeybees. researchgate.netmdpi.com
| Matrix Type | Extraction Technique | LC Column | Mobile Phase | Ionization Mode | Internal Standard |
|---|---|---|---|---|---|
| Surface Water | Solid-Phase Extraction (SPE) | C18 Reverse Phase | Acetonitrile/Water with Formic Acid | Positive ESI | Isotope-labeled analogue (e.g., this compound) |
| Soil/Sediment | QuEChERS | C18 Reverse Phase | Methanol/Water with Ammonium Acetate | Positive ESI | Isotope-labeled analogue (e.g., this compound) |
| Vegetables (e.g., Cucumber) | QuEChERS | Chiral Stationary Phase (for enantiomers) | Methanol/Water | Positive ESI | Isotope-labeled analogue (e.g., this compound) |
| Human Urine | Solid-Phase Extraction (SPE) | C18 Reverse Phase | Acetonitrile/Water with Formic Acid | Positive ESI | Isotope-labeled analogue (e.g., this compound) |
| Animal Tissue (e.g., Liver) | Liquid-Liquid Extraction (LLE) with Acetonitrile | C18 Reverse Phase | Methanol/Water | Positive ESI | Isotope-labeled analogue (e.g., this compound) |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are well-established techniques for the analysis of volatile and semi-volatile organic compounds, including many organophosphorus pesticides like Isofenphos. ijpba.infomdpi.com GC-MS/MS offers excellent selectivity and sensitivity, making it suitable for trace-level analysis in complex environmental and food samples. shimadzu.comnih.gov
In GC-MS/MS methods, this compound is the preferred internal standard for the quantification of Isofenphos. It corrects for variability in sample injection, potential thermal degradation in the injector, and matrix effects that can occur at the ion source. nih.gov The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode significantly increases the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions, which enhances the method's sensitivity and reduces the likelihood of false positives. nih.gov The development of methods for the simultaneous analysis of hundreds of pesticide residues has been facilitated by advanced GC-MS/MS systems, where the inclusion of stable isotope-labeled internal standards for each analyte, where possible, is crucial for achieving accurate quantification across large batches of samples. shimadzu.com
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | Low-polarity capillary column (e.g., DB-5ms) | Separation of analytes based on boiling point and polarity. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium | Inert gas to carry sample through the column. |
| Oven Program | Temperature gradient (e.g., 70°C to 300°C) | Optimizes separation of compounds with different volatilities. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible fragmentation patterns. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection by monitoring specific ion transitions. |
| Internal Standard | This compound | Corrects for injection variability, matrix effects, and analyte loss. |
Multi-Residue Analytical Methodologies for Complex Samples
The analysis of multiple pesticide residues in intricate samples such as fruits, vegetables, soil, and water presents significant challenges due to the diverse chemical nature of the analytes and the presence of interfering matrix components. lcms.cz The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis. fda.gov.tw In conjunction with advanced instrumental techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of an internal standard like this compound is crucial. fda.gov.tw
The primary role of this compound is to compensate for the matrix effects, which can cause suppression or enhancement of the analyte signal, leading to inaccurate quantification. lcms.cz By adding a known amount of this compound to the sample at the beginning of the analytical process, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement effectively nullifies the impact of many systematic and random errors throughout the analytical workflow. thermofisher.com
Table 1: Representative Multi-Residue Method Parameters Employing this compound
| Parameter | GC-MS/MS | LC-MS/MS |
|---|---|---|
| Sample Type | Fruits, Vegetables, Soil | Water, Fruit Juices |
| Extraction | QuEChERS | Solid Phase Extraction (SPE) |
| Internal Standard | This compound | This compound |
| Separation | Capillary GC Column | C18 Reverse-Phase Column |
| Detection | Triple Quadrupole MS | Triple Quadrupole MS |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
Note: This table presents typical parameters and is for illustrative purposes.
Rigorous Method Validation Protocols in Analytical Chemistry
For an analytical method to be considered reliable and fit for purpose, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure is suitable for its intended use. The following subsections detail the key validation parameters assessed when employing this compound as an internal standard.
Assessment of Linearity and Dynamic Range
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the interval over which the method provides acceptable linearity, accuracy, and precision. To assess linearity, a series of calibration standards at different concentrations are prepared, each containing a constant amount of the internal standard, this compound. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated to evaluate the goodness of fit. An R² value greater than 0.99 is generally considered indicative of good linearity. semanticscholar.org
Table 2: Illustrative Linearity Data for Isofenphos Analysis using this compound as an Internal Standard
Evaluation of Analytical Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true or accepted reference value and is often expressed as percent recovery.
To evaluate precision and accuracy, replicate analyses of blank samples spiked with known concentrations of the analyte and a fixed concentration of this compound are performed. These are typically conducted at low, medium, and high concentration levels within the linear range. The use of this compound significantly improves both precision and accuracy by correcting for procedural variability. shimadzu.nl
Table 3: Representative Precision and Accuracy Data for Isofenphos in a Complex Matrix
| Spiking Level (ng/g) | Mean Measured Concentration (ng/g) (n=6) | Recovery (%) | Precision (RSD, %) |
|---|---|---|---|
| 10 | 9.8 | 98 | 5.2 |
| 50 | 51.2 | 102.4 | 3.8 |
| 100 | 97.5 | 97.5 | 2.5 |
Note: This data is illustrative and based on typical performance for methods using deuterated internal standards.
Determination of Method Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. In MS-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The use of this compound, with its distinct mass-to-charge ratio from the native compound, further enhances specificity by providing a unique signal that is highly unlikely to be affected by matrix interferences at the same retention time. The absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples demonstrates the method's selectivity.
Robustness and Reproducibility Evaluations Across Laboratories
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For a GC-MS/MS method, these parameters could include variations in the injector temperature, gas flow rate, and oven temperature ramp. For an LC-MS/MS method, variations in mobile phase composition, pH, and flow rate might be tested. The use of an internal standard like this compound can often compensate for minor variations in instrumental conditions, thus contributing to the method's robustness.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Application of Isofenphos D7 in Environmental Fate and Transformation Research
Elucidation of Abiotic Degradation Pathways and Mechanisms
Abiotic degradation processes, which are purely chemical or physical in nature, play a significant role in the environmental persistence of pesticides. For Isofenphos (B1672234), and by extension Isofenphos-d7, these pathways primarily involve reactions with water (hydrolysis) and degradation induced by sunlight (photolysis).
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of Isofenphos against hydrolysis is highly dependent on the pH of the surrounding aqueous environment. Research indicates that the compound is notably stable under neutral and alkaline conditions, with significant persistence observed across a range of pH values. The half-life (DT50) for aqueous hydrolysis has been measured to be greater than a year at pH 7 and pH 9 at a temperature of 22°C. nih.gov In acidic conditions, the degradation is slightly faster, with a half-life of 2.8 years at pH 4. nih.gov This inherent stability suggests that hydrolysis is a slow degradation pathway in most natural aquatic ecosystems. The primary transformation product identified from the hydrolysis of Isofenphos is isopropyl salicylate (B1505791). iastate.edu
| pH | Temperature (°C) | Hydrolytic Half-Life (DT50) |
|---|---|---|
| 4 | 22 | 2.8 years |
| 7 | 22 | > 1 year |
| 9 | 22 | > 1 year |
Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. This process can be a significant pathway for the dissipation of pesticides present on soil surfaces or in the upper layers of water bodies. Laboratory studies have shown that the photodegradation of Isofenphos on soil surfaces can be extremely rapid under controlled conditions. nih.gov However, under the variable and filtered light of natural sunlight, the degradation rate is typically slower. nih.gov
The mechanisms of photolytic degradation for complex organic molecules like Isofenphos can involve several types of reactions. researchgate.net These often include the cleavage of ester bonds, loss of alkyl groups, and potentially the opening of the aromatic ring structure in later stages of decomposition. researchgate.net For organophosphate insecticides, photolysis can lead to the breaking of the phosphorus-ester bond, leading to the formation of various degradation products. ekb.eg The kinetics of these reactions in environmental systems are influenced by multiple factors, including light intensity, the presence of sensitizing agents in the water or soil, and the physical state of the compound. nih.gov
Investigation of Biotic Transformation Processes
Biotic transformation, driven by the metabolic activity of microorganisms, is a primary driver of pesticide degradation in the environment. The carbon-phosphorus bond in phosphonates is known to be resistant to cleavage, but various microorganisms have evolved enzymatic systems capable of catabolizing these compounds. nih.govnih.gov
In soil environments, the dissipation of Isofenphos is largely a biological process. Field and laboratory studies have reported dissipation half-lives ranging from approximately 10 to 63 days. nih.gov In some cases, a biphasic degradation pattern has been observed, with a rapid initial dissipation (half-life of 7 days) followed by a much slower secondary phase. nih.gov
Microbial degradation pathways for Isofenphos have been elucidated through studies with microbial cultures. These studies identified key degradation products, including isopropyl salicylate, carbon dioxide (indicating complete mineralization of parts of the molecule), and other polar metabolites. iastate.edu Specific bacterial strains capable of utilizing Isofenphos have been isolated. Notably, a bacterium from the genus Pseudomonas was shown to be capable of using Isofenphos as its sole source of carbon, demonstrating a complete metabolic pathway for its breakdown. iastate.edu
A significant finding in the study of Isofenphos's environmental fate is the phenomenon of enhanced biodegradation. This occurs when a pesticide is degraded much more rapidly in soils with a history of its application compared to soils never before exposed to it. iastate.eduamanote.com This accelerated degradation is attributed to the adaptation and proliferation of a specific microbial population that can efficiently metabolize the compound. iastate.edu
Research has demonstrated this effect clearly: after a four-week incubation period, between 63% and 75% of the applied Isofenphos remained in soils with no prior history of its use. In contrast, in soils with a history of Isofenphos application, only 13% to 42% of the initial amount remained. iastate.edu This indicates a significantly faster rate of breakdown by the adapted microbial community. It has been suggested that the formation of salicylic (B10762653) acid, a secondary hydrolysis product of Isofenphos, may act as a key trigger for this enhanced degradation susceptibility. nih.gov This phenomenon appears to be highly specific, as the accelerated degradation was not observed in soils with a history of other organophosphorus or carbamate insecticide use. iastate.edu
| Soil History | Isofenphos Remaining After 4 Weeks (%) | Degradation Rate |
|---|---|---|
| No Prior Isofenphos Use | 63 - 75% | Slow |
| History of Isofenphos Use | 13 - 42% | Enhanced / Rapid |
Tracer Studies for Environmental Transport and Distribution Modeling
The primary application of this compound is as an environmental tracer. Isotopically labeled standards are powerful tools for studying the movement and fate of contaminants in complex hydrogeological systems. mdpi.comgw-project.org By introducing a labeled compound like this compound into a controlled environmental setting, researchers can accurately track its transport through soil profiles, its potential to leach into groundwater, and its movement via surface runoff. usda.gov
In a typical tracer study, this compound would be applied to a designated plot of land. Over time, samples of soil from various depths, along with water from runoff collectors, lysimeters, and nearby monitoring wells, would be collected and analyzed. Because this compound can be distinguished from its non-labeled counterpart and any other background compounds, its precise concentration can be measured.
This high-quality data is essential for developing and validating environmental fate and transport models (e.g., PRZM, GLEAMS). usda.gov These models simulate pesticide behavior and are used in risk assessment to predict potential exposure levels in different environmental compartments. The empirical data derived from tracer studies using this compound—such as rates of movement, degradation kinetics in different soil layers, and partitioning between soil and water—provide the critical parameters needed to ensure these models are accurate and reliable. usgs.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isofenphos |
| Isopropyl salicylate |
Assessment of Leaching and Runoff Potential in Soil-Water Systems
The potential for a pesticide to move from the application site into surrounding water bodies is a critical aspect of its environmental risk profile. This movement occurs primarily through leaching (vertical movement through the soil profile into groundwater) and runoff (horizontal movement across the soil surface into surface waters). The mobility of Isofenphos in soil-water systems is governed by its chemical and physical properties, primarily its soil sorption coefficient (Koc) and water solubility.
Research indicates that Isofenphos is expected to have low mobility in soil. nih.gov This assessment is based on reported Koc values ranging from 600 to 1,474. nih.govorst.eduusda.gov The soil organic carbon-water partition coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter; higher values indicate stronger binding and less mobility. ucanr.edu According to classification schemes, these Koc values suggest that Isofenphos will be poorly bound to soils and is not likely to move appreciably through the soil to groundwater. nih.govorst.eduepa.gov
Complementing its low mobility is its low water solubility, reported to be between 18 and 24 mg/L at 20°C. nih.govorst.educhemicalbook.com Chemicals with low water solubility tend to remain adsorbed to soil particles rather than dissolving in soil water, further limiting their potential for leaching. ucanr.edu
While the leaching potential is low, Isofenphos can be transported to surface water via runoff. epa.govbeyondpesticides.orgepa.gov Because it binds strongly to soil particles, its movement in runoff is primarily associated with eroded soil and sediment rather than in the dissolved phase. beyondpesticides.org The U.S. Environmental Protection Agency (EPA) has noted that Isofenphos can be expected to move to surface waters via runoff, as it is persistent enough to be available for transport for weeks to months after application. epa.gov
Physicochemical Properties of Isofenphos Influencing Soil and Water Mobility
| Property | Value | Interpretation |
|---|---|---|
| Soil Sorption Coefficient (Koc) | 633 - 1,474 mL/g nih.govusda.gov | Low mobility; strongly adsorbs to soil particles. |
| Water Solubility | 18 - 24 mg/L (at 20°C) nih.govorst.educhemicalbook.com | Low solubility, limiting movement in dissolved form. |
Volatilization and Atmospheric Dispersion Studies in Controlled Environments
Volatilization is the process by which a substance transitions from a solid or liquid state into a vapor, allowing for its dispersion into the atmosphere. This pathway is evaluated using the compound's vapor pressure and Henry's Law constant.
Isofenphos is characterized by a very low vapor pressure, measured at 3.00 x 10⁻⁶ mm Hg (0.4 mPa) at 20-25°C. nih.govdrugfuture.com This indicates a low tendency to evaporate from soil or plant surfaces.
Physicochemical Properties of Isofenphos Influencing Volatilization
| Property | Value | Interpretation |
|---|---|---|
| Vapor Pressure | 0.4 mPa (3.0 x 10⁻⁶ mm Hg) at 20°C nih.govdrugfuture.com | Low volatility; not expected to volatilize from dry surfaces. |
| Henry's Law Constant | 4.15 x 10⁻⁸ atm-m³/mol nih.gov | Essentially non-volatile from water surfaces. |
Enantioselective Environmental Behavior of Isofenphos
Isofenphos is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-isomers). herts.ac.uk While enantiomers have identical physical and chemical properties in an achiral environment, they often exhibit different biological activities and degradation rates in the environment due to the stereospecificity of enzymes in microorganisms. nih.gov Commercially, Isofenphos is typically sold as a racemic mixture, containing equal amounts of both enantiomers. herts.ac.uk
Differential Degradation Rates of Enantiomers in Environmental Compartments
Research has demonstrated that the degradation of Isofenphos in the environment is enantioselective, with the preferred enantiomer for degradation varying between different environmental compartments such as soil, water, and plants.
A study on Isofenphos-methyl (B51689), a closely related compound, revealed that the (R)-enantiomer was preferentially degraded in Yangtze River water and in various types of vegetables. nih.gov However, the opposite was observed in soil, where the (R)-enantiomer was amplified in samples from two different locations (Nanjing and Nanchang), indicating that the (S)-enantiomer was degraded more rapidly in the soil environment. nih.gov
Further research into the degradation of Isofenphos-methyl in pak choi showed that the (S)-(+)-isomer degraded faster (half-life of 1.9 days) than the (R)-(-)-isomer (half-life of 2.2 days). nih.gov In other vegetables, such as cowpea and cucumber, the (R)-(-)-isomer was found to degrade faster, while in pepper, the (S)-(+)-isomer underwent preferential degradation. documentsdelivered.com This highlights the complexity of enantioselective degradation, which can be influenced by the specific microbial communities and conditions present in each environmental matrix.
Enantioselective Degradation of Isofenphos-methyl in Various Environmental Compartments
| Environmental Compartment | Finding | Source |
|---|---|---|
| Yangtze River Water | (R)-enantiomer degraded preferentially. | nih.gov |
| Vegetables (general) | (R)-enantiomer degraded preferentially. | nih.gov |
| Pak Choi | (S)-isomer degraded faster (t½=1.9d) vs. (R)-isomer (t½=2.2d). | nih.gov |
| Cowpea & Cucumber | (R)-isomer degraded faster. | documentsdelivered.com |
| Pepper | (S)-isomer degraded faster. | documentsdelivered.com |
| Soil (Nanjing & Nanchang) | (S)-enantiomer degraded preferentially, leading to amplification of the (R)-enantiomer. | nih.gov |
Enantiomeric Fraction and Selectivity as Environmental Indicators
The enantiomeric fraction (EF) is a tool used to quantify the enantiomeric composition of a chiral compound in a sample. nih.gov It is calculated as the ratio of the concentration of one enantiomer to the sum of the concentrations of both enantiomers (EF = S / (S + R) or R / (S + R)). A racemic mixture has an EF of 0.5. mdpi.com A deviation from this value indicates that one enantiomer is being selectively enriched or degraded. mdpi.com
The EF of Isofenphos serves as a powerful indicator of active biological degradation processes in the environment. For example, in the study of Isofenphos-methyl, the EF in river water and vegetables ranged from 0.6 to 0.96. nih.gov These values, being significantly greater than 0.5, confirm the preferential degradation of the (R)-enantiomer, leading to an enrichment of the (S)-enantiomer.
Conversely, in soil samples from Nanjing and Nanchang, the EF values were 0.32 and 0.27, respectively. nih.gov These values, being less than 0.5, indicate an enrichment of the (R)-enantiomer, which confirms that the (S)-enantiomer was the one being preferentially degraded in those soil environments. nih.gov By monitoring the EF in environmental samples over time, researchers can gain insight into the fate, transport, and transformation pathways of chiral pesticides like Isofenphos.
Application of Isofenphos D7 in in Vitro and Animal Biotransformation Studies
Elucidation of Metabolic Pathways in Non-Human Biological Systems
The biotransformation of isofenphos (B1672234) is a complex process involving several key metabolic reactions. In vivo and in vitro studies in non-human mammals have demonstrated that the primary metabolic pathways include oxidative desulfuration and N-dealkylation, processes required for the bioactivation of the compound. nih.gov Studies in rats, for instance, show that isofenphos-methyl (B51689) is metabolized into active metabolites, including isofenphos-methyl oxon (IFPO) and isocarbophos (B1203156) oxon (ICPO). researchgate.netnih.gov The liver is the principal organ for this metabolic activity. uantwerpen.be
Liver microsomes are frequently used as an in vitro model to study the metabolism of xenobiotics. uantwerpen.be The rate of metabolism of ¹⁴C-labeled isofenphos by liver microsomal P-450 enzymes has been studied in several animal species to determine Michaelis-Menten kinetics. nih.gov These studies reveal significant interspecies differences in metabolic rates.
The primary metabolic reactions catalyzed by hepatic microsomes are desulfuration (conversion of isofenphos to its oxon analogue) and dealkylation (conversion to des N-isopropoxy isofenphos). nih.gov The kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), quantify the efficiency of these enzymatic processes. For the desulfuration process, the monkey had the highest Vmax value, indicating the most rapid conversion to the oxon form, while the dog had the lowest among the tested animal species. nih.gov For the dealkylation pathway, the monkey again showed the highest Vmax. nih.gov The cytochrome P450 (CYP) enzyme system, specifically isoforms such as CYP2C11, CYP2D2, and CYP3A2 in rats, is responsible for this metabolism. researchgate.netnih.gov
Stable isotope tracing, which utilizes compounds like Isofenphos-d7, is a powerful technique for metabolite identification. nih.govmdpi.comfrontiersin.orgbiorxiv.org By introducing a labeled parent compound, metabolites can be distinguished from the endogenous background in mass spectrometry analyses, facilitating their structural elucidation.
In studies with rats, isofenphos-methyl was shown to be metabolized into three main chiral metabolites: isofenphos-methyl oxon (IFPO), isocarbophos (ICP), and isocarbophos oxon (ICPO). uantwerpen.be After 48 hours of exposure in rats, ICPO was identified as the major metabolite, accounting for up to 75% of the detected compounds in blood and 77% in urine. researchgate.netnih.gov In the liver, ICPO also became the predominant metabolite over time. uantwerpen.be These metabolites are the result of key biotransformation reactions, including oxidative desulfuration and N-dealkylation. nih.gov
Primary Metabolic Reactions and Resulting Metabolites:
Oxidative Desulfuration: The conversion of the parent thiophosphate (P=S) to a phosphate (P=O), resulting in the formation of isofenphos oxon. This is a critical activation step.
N-Dealkylation: The removal of the N-isopropyl group, leading to metabolites like des N-isofenphos (d-N-IFP). nih.gov
Combined Reactions: The formation of des N-isofenphos oxon (d-N-IFP-oxon) occurs through both N-dealkylation and oxidative desulfuration. nih.gov
Enantioselective Metabolism in Experimental Animal Models
Isofenphos is a chiral compound, existing as two enantiomers (R and S forms) which can exhibit different metabolic behaviors. The use of this compound as an internal standard allows for the accurate quantification of individual enantiomers and their metabolites, revealing stereoselective processes in animal models.
A study in male Sprague Dawley (SD) rats investigated the enantioselective distribution and metabolism of isofenphos-methyl and its metabolites. researchgate.netnih.gov The results showed that the degradation of the parent compound and the stability of its metabolites were enantioselective. researchgate.netnih.gov
In rat liver, the metabolism of isofenphos-methyl is enantioselective, a process driven by cytochrome P450 enzymes and carboxylesterases. researchgate.netnih.gov After 48 hours of exposure, studies showed that R-isofenphos-methyl and its oxon metabolite (R-IFPO) demonstrated a faster degradation rate compared to their S-counterparts. nih.gov
Conversely, the stability of the metabolites also showed enantioselectivity. The metabolite (S)-ICPO was found to be significantly more stable than (R)-ICPO. researchgate.netnih.gov This differential stability and degradation lead to varying concentrations of enantiomers in different tissues and fluids over time.
Comparative Metabolism Across Different In Vitro Systems and Animal Species (excluding human clinical applications)
In vitro systems are essential for comparing metabolism across different species, providing insights into potential differences in toxicity and efficacy. nih.govresearchgate.net By using liver microsomes from various animal species, researchers can compare the rates and pathways of xenobiotic metabolism.
A comparative study on the metabolism of isofenphos using liver microsomes from rats, guinea pigs, monkeys, and dogs revealed significant species-dependent differences in enzyme kinetics. nih.gov The monkey exhibited the highest metabolic activity for both desulfuration and dealkylation, while the dog showed the lowest activity for desulfuration. nih.gov Such studies are crucial for extrapolating toxicological data from animal models.
Elucidation of Excretion Profiles in Experimental Animals
Understanding the excretion of a compound and its metabolites is fundamental to assessing its disposition and potential for accumulation. Studies using radiolabeled isofenphos in rats have provided clear data on its excretion profile.
Following a single oral dose of ¹⁴C-isofenphos to male and female rats, the majority of the radioactivity was rapidly eliminated. inchem.org Within 72 hours, approximately 88% of the administered dose was excreted in the urine and 4% in the faeces. inchem.org This indicates efficient absorption and subsequent renal clearance of the compound and its metabolites. Further analysis of the urine in rats exposed to isofenphos-methyl showed that the metabolite ICPO was the main compound present, constituting up to 77% of the detected substances after 48 hours. nih.gov
Integration of Isofenphos D7 Research Data in Advanced Exposure Assessment Models Academic Perspective
Contribution to Mechanistic Understanding for Environmental Risk Assessment Frameworks
The integration of data from studies utilizing Isofenphos-d7 provides crucial insights into the environmental fate and transport of Isofenphos (B1672234), which are fundamental components of robust risk assessment frameworks. By employing isotopically labeled compounds, researchers can trace the degradation pathways and metabolic fate of the parent compound with a high degree of certainty.
Stable isotope tracers, such as this compound, are invaluable in elucidating the complex chemical and biological transformations that pesticides undergo in the environment. These studies help to identify and quantify breakdown products, some of which may be more or less toxic than the original compound. This detailed mechanistic understanding is essential for developing more accurate and predictive environmental fate models. These models are critical for estimating potential exposure levels for various organisms and for different environmental compartments, such as soil, water, and air.
The use of isotopically labeled compounds allows for a clearer differentiation between the pesticide that has been newly introduced into a system and the background levels that may already exist. This is particularly important in long-term monitoring studies and in understanding the persistence and bioaccumulation potential of Isofenphos and its metabolites.
Role in Analytical Quality Control for Environmental Monitoring Programs and Residue Studies
The primary and most established role of this compound is as an internal standard in analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (LC-MS/MS or GC-MS/MS). lcms.cz This application is fundamental to ensuring the quality and reliability of data generated from environmental monitoring programs and pesticide residue studies.
Environmental samples, such as water, soil, and biological tissues, are inherently complex matrices. This complexity can lead to "matrix effects," where other components in the sample interfere with the analytical signal of the target analyte, in this case, Isofenphos. This interference can lead to either an underestimation or overestimation of the actual concentration, introducing significant uncertainty into the risk assessment process.
By adding a known amount of this compound to the sample at the beginning of the analytical process, scientists can correct for these matrix effects. Since this compound is chemically identical to Isofenphos, apart from the presence of deuterium (B1214612) atoms, it behaves in a very similar manner during sample extraction, cleanup, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can distinguish between the native compound and its deuterated counterpart due to the mass difference. By comparing the analytical response of Isofenphos to that of this compound, a more accurate and precise quantification can be achieved.
The use of deuterated internal standards like this compound is a cornerstone of robust method validation and is often a requirement for methods used in regulatory monitoring to ensure that the data is defensible and of high quality. nih.govfao.org This high-quality data is the bedrock upon which reliable environmental risk assessments are built.
Below is a table summarizing the key analytical parameters for the determination of Isofenphos, where an internal standard like this compound would be crucial for quality control.
| Parameter | Description | Importance for Data Quality |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Ensures accurate quantification over a range of concentrations. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Crucial for making correct risk assessment decisions. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Indicates the reproducibility and reliability of the method. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the analytical method. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest concentration at which reliable quantitative data can be reported. |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte. | A significant source of error in quantitative analysis if not corrected for. |
| Recovery | The percentage of the true concentration of a substance that is recovered during the analytical procedure. | Assesses the efficiency of the extraction and cleanup steps. |
Future Research Trajectories and Methodological Innovations for Deuterated Organophosphorus Analogues
Development of Novel Analytical Platforms for Enhanced Sensitivity and High-Throughput Analysis
The future of analyzing deuterated organophosphorus analogues hinges on the development of more sensitive and efficient analytical platforms. Traditional methods like gas chromatography (GC) with various detectors have been widely used for organophosphorus pesticides. cdc.govepa.govepa.gov However, the trend is moving towards more advanced techniques that offer superior performance.
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a primary tool for the accurate analysis of pesticide residues. lcms.cz This technology provides high sensitivity and specificity, allowing for the detection of trace levels of compounds in complex matrices such as food and environmental samples. lcms.czresearchgate.net The use of deuterated analogues like Isofenphos-d7 as internal standards in these methods is critical for achieving accurate and reproducible quantification by correcting for matrix effects and variations during sample preparation and analysis. lcms.czclearsynth.com
Innovations in sample preparation are also key to improving throughput. Pressurized Liquid Extraction (PLE) is a high-throughput technique that has been developed for the extraction of organophosphate esters from samples, reducing extraction time and the use of hazardous solvents compared to traditional methods like Soxhlet extraction. mdpi.com The development of such methods is essential for processing large numbers of samples efficiently, which is a requirement for large-scale environmental monitoring and food safety programs.
Table 1: Comparison of Analytical Platforms for Organophosphorus Compound Analysis
| Feature | Gas Chromatography (GC) | UHPLC-MS/MS |
|---|---|---|
| Principle | Separation based on volatility and interaction with a stationary phase. cdc.gov | Separation based on polarity, followed by mass-to-charge ratio detection. lcms.cz |
| Sensitivity | Varies by detector (e.g., FPD, NPD, MS). cdc.gov | Generally higher, especially for non-volatile compounds. lcms.cz |
| Throughput | Can be lower due to longer run times. | Higher, with faster analysis times. lcms.cz |
| Applicability | Best for volatile and thermally stable compounds. cdc.gov | Broad applicability to a wide range of polarities and volatilities. lcms.cz |
| Use of Internal Standards | Essential for accurate quantification. cdc.gov | Critical for correcting matrix effects and improving accuracy. lcms.czclearsynth.com |
Advanced Computational Modeling for Predicting Environmental Fate and Metabolic Pathways of Analogues
Computational modeling is an increasingly powerful tool for predicting the environmental behavior and biological transformations of chemical compounds, including deuterated organophosphorus analogues. These models are essential for assessing the potential risks associated with pesticides without extensive and time-consuming experimental studies.
Environmental Fate Prediction: Machine learning systems and computational platforms have been developed to predict the biodegradability and environmental fate of chemicals. nih.gov These tools use the chemical structure of a compound to estimate its persistence in the environment. For instance, platforms like BiodegPred merge methods to predict biodegradability with those that assess biological toxicity, providing a comprehensive risk prognosis. nih.gov The U.S. Environmental Protection Agency (EPA) also develops and utilizes computational models to predict external exposure and internal doses for a large number of chemicals based on minimal data. epa.gov Such models are crucial for prioritizing chemicals for further testing and for understanding the potential environmental impact of organophosphorus compounds.
Metabolic Pathway Prediction: Understanding the metabolic pathways of pesticides is vital for toxicology and risk assessment. Computational approaches are being developed to predict how these compounds are metabolized in organisms. nih.gov These models can identify potential sites of metabolism on a molecule and even predict the structures of the resulting metabolites. researchgate.net For organophosphorus pesticides, which often interact with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), quantum chemical cluster models can be used to study these interactions at a molecular level. mdpi.com This provides insights into their mechanism of action and potential toxicity. The future of this field lies in integrating multi-omics data with artificial intelligence to gain a holistic view of system-wide responses to chemical exposure. researchgate.net
Exploration of this compound in Emerging Areas of Environmental Chemistry and Analytical Toxicology Research
This compound, as a deuterated internal standard, is a valuable tool in various established and emerging research areas. Its primary role is to ensure precision and accuracy in quantitative analysis, particularly in mass spectrometry applications. clearsynth.comwisdomlib.org
Environmental Chemistry: In environmental science, deuterated standards like this compound are used to monitor pollutants in environmental samples. clearsynth.com Isofenphos (B1672234) itself is an organophosphate insecticide used on lawns, turf, and ornamental plants, and it can contaminate surface water through runoff. epa.gov Accurate monitoring of its presence and concentration, facilitated by the use of a deuterated internal standard, is crucial for assessing environmental risk and ensuring compliance with regulations. Future research will likely see the expanded use of such standards in non-targeted analysis and suspect screening to identify new and emerging environmental contaminants. epa.gov
Analytical Toxicology: In analytical toxicology, deuterated internal standards are indispensable for human biomonitoring studies, which measure the levels of chemicals or their metabolites in human samples like blood and urine. clearsynth.commdpi.com These studies help to assess human exposure to various chemicals, including pesticides. The use of this compound can improve the accuracy of methods designed to quantify exposure to Isofenphos and related compounds. researchgate.net Deuterated standards also find significant application in forensic toxicology for the quantitative analysis of various drugs and poisons in biological matrices. researchgate.net As analytical techniques become more sensitive, the role of high-quality internal standards like this compound will become even more critical in detecting low-level exposures and understanding their potential health effects.
Standardization of Deuterated Internal Standard Applications in Global Analytical and Research Practices
The use of stable isotope-labeled internal standards, particularly deuterated analogues, is considered the gold standard for quantitative analysis by mass spectrometry. aptochem.comresearchgate.net However, to ensure the reliability and comparability of data across different laboratories and studies worldwide, standardization of their application is essential.
Importance of Standardization: Standardization is crucial for method validation, ensuring that an analytical procedure is robust and reliable. clearsynth.com Using a deuterated internal standard that co-elutes with the analyte helps to compensate for variability in extraction, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the results. aptochem.com This is particularly important in complex sample matrices where matrix effects can significantly interfere with the analysis. clearsynth.com
Challenges and Considerations: Despite their advantages, there are potential issues with deuterated standards that necessitate careful consideration and standardization. One major concern is the potential for deuterium (B1214612) loss or exchange with protons from the solvent or matrix. sigmaaldrich.comacanthusresearch.comhilarispublisher.com This can compromise the accuracy of the results. Therefore, the position of the deuterium labels on the molecule is critical; they should be placed on non-exchangeable sites. acanthusresearch.com
Another consideration is ensuring a suitable mass difference between the analyte and the internal standard to avoid spectral overlap. acanthusresearch.com The ideal internal standard should have physical and chemical properties very similar to the target analyte. researchgate.net
Path to Global Standardization: Achieving global standardization requires the development and adoption of consensus guidelines and standard operating procedures (SOPs) for the use of deuterated internal standards. This includes recommendations on the selection of appropriate standards, criteria for isotopic purity, and best practices for method validation. sigmaaldrich.com International collaboration between regulatory agencies, scientific organizations, and research laboratories is key to establishing these standards and promoting their widespread implementation, ultimately enhancing the quality and reliability of analytical data worldwide.
Table 2: Key Considerations for the Use of Deuterated Internal Standards
| Consideration | Description | Importance |
|---|---|---|
| Isotopic Purity | The percentage of the standard that is appropriately labeled. | High purity is needed to avoid interference from unlabeled species. acanthusresearch.com |
| Label Stability | The resistance of the deuterium atoms to exchange with protons. | Unstable labels can lead to inaccurate quantification. sigmaaldrich.comhilarispublisher.com |
| Mass Difference | The difference in mass between the labeled standard and the analyte. | A sufficient difference (typically ≥3 mass units) is needed to prevent spectral overlap. acanthusresearch.com |
| Co-elution | The standard and analyte should elute at the same time in chromatography. | Ensures that both experience the same matrix effects and ionization conditions. aptochem.com |
| Chemical Similarity | The labeled standard should behave identically to the analyte during sample preparation and analysis. | Crucial for accurate correction of losses and variability. researchgate.net |
Q & A
Q. What is the role of Isofenphos-d7 in pesticide residue analysis, and how is it methodologically validated?
this compound, a deuterated internal standard, is used to correct matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation involves spiking known concentrations into samples (e.g., soil, crops) and comparing recovery rates (70–120%) and precision (RSD <15%) against non-deuterated Isofenphos . Key parameters include ion suppression studies, linearity (R² ≥0.99), and limit of quantification (LOQ ≤10 ppb) .
Q. How is this compound synthesized, and what analytical techniques confirm its isotopic purity?
Synthesis typically involves deuterium exchange reactions using D₂O or catalytic deuteration. Purification via preparative HPLC ensures >98% isotopic purity. Characterization employs nuclear magnetic resonance (¹H/²H NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify molecular ion clusters (e.g., [M+D]⁺) .
Q. What are the stability considerations for this compound under varying storage conditions?
Stability studies assess degradation in solvents (e.g., acetonitrile, methanol) and biological matrices. Accelerated stability tests (40°C/75% RH for 4 weeks) and freeze-thaw cycles (≥3 cycles) are conducted, with LC-MS/MS monitoring for deuterium loss or isotopic scrambling. Results are compared to ICH Q1A(R2) guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates across heterogeneous matrices?
Discrepancies often arise from matrix-specific interferences (e.g., phospholipids in plant tissues) or incomplete extraction. Solutions include:
- Matrix-matched calibration : Compensates for ion suppression by using blank matrix extracts .
- Enhanced sample cleanup : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with dispersive SPE (e.g., C18, PSA) reduces co-extractives .
- Isotopic dilution analysis : Normalizes recovery variations by tracking the deuterated/internal standard ratio .
Q. What experimental designs optimize the use of this compound in multi-residue pesticide screening?
Advanced workflows integrate:
- High-throughput SPE-LC-MS/MS : Automated solid-phase extraction coupled with scheduled MRM (multiple reaction monitoring) to reduce cross-talk .
- Cross-validation with alternative internal standards (e.g., ¹³C-labeled analogs) to identify deuterium-specific biases (e.g., hydrogen-deuterium exchange in acidic conditions) .
- Uncertainty budgeting : Quantifies contributions from weighing, dilution, and instrument drift using Monte Carlo simulations .
Q. How do researchers address isotopic interference when this compound co-elutes with non-deuterated analogs?
Chromatographic separation is critical. Techniques include:
- Ultra-performance LC (UPLC) : Sub-2µm columns (e.g., C18) improve resolution (ΔtR ≥0.1 min) .
- Dynamic MRM : Adjusts dwell times to prioritize low-abundance ions, minimizing spectral overlap .
- Post-column infusion : Detects ion suppression zones to optimize gradient elution .
Methodological Best Practices
Q. How to ensure reproducibility in this compound-based studies?
- Documentation : Provide detailed synthesis protocols (e.g., reaction time, catalysts) and LC-MS/MS parameters (e.g., collision energies, source temperatures) in supplementary materials .
- Blinded analysis : Randomize sample order and include QC samples (blank, low, mid, high spikes) to detect batch effects .
- Open data sharing : Deposit raw spectra and chromatograms in repositories like MassIVE or MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
